![molecular formula C14H15NO2S2 B2460460 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide CAS No. 1798022-54-4](/img/structure/B2460460.png)
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions, including condensation reactions and cyclization processes . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including the compound , have been found to exhibit a variety of biological effects . They are used by medicinal chemists to develop advanced compounds with a range of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Drugs
Thiophene derivatives have been shown to have anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions associated with inflammation .
Antimicrobial Agents
These compounds have also been found to have antimicrobial properties . This means they can be used in the development of drugs to treat various types of infections .
Anticancer Drugs
Thiophene derivatives have been shown to have anticancer properties . This makes them a potential resource in the development of new cancer treatments .
Industrial Chemistry
In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This makes them valuable in industries where metal corrosion is a concern .
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Arrhythmic Drugs
Thiophene derivatives have been found to have anti-arrhythmic properties . This makes them useful in the development of drugs to treat heart rhythm disorders .
Kinase Inhibitors
Thiophene derivatives have been shown to inhibit kinases , which are enzymes that play a key role in the regulation of cell functions. This makes them potential candidates for the development of drugs to treat various diseases, including cancer .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-2-3-13(16)15-8-11-4-5-12(19-11)14(17)10-6-7-18-9-10/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGVRCAEISBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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